molecular formula C28H24ClN3O3 B11503449 5'-benzyl-1-(2-chlorobenzyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

5'-benzyl-1-(2-chlorobenzyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11503449
M. Wt: 486.0 g/mol
InChI Key: ZQDXUEHIPIDKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-benzyl-1-(2-chlorobenzyl)-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole and pyrrole moiety, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-benzyl-1-(2-chlorobenzyl)-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The spiro linkage is then introduced through a series of cyclization reactions, often using reagents like methanesulfonic acid and reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes using high-pressure reactors and continuous flow systems to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

5’-benzyl-1-(2-chlorobenzyl)-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions include various substituted indoles and pyrroles, which can be further functionalized for specific applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-benzyl-1-(2-chlorobenzyl)-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C28H24ClN3O3

Molecular Weight

486.0 g/mol

IUPAC Name

5-benzyl-1'-[(2-chlorophenyl)methyl]-1-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C28H24ClN3O3/c1-17-23-24(26(34)32(25(23)33)15-18-9-3-2-4-10-18)28(30-17)20-12-6-8-14-22(20)31(27(28)35)16-19-11-5-7-13-21(19)29/h2-14,17,23-24,30H,15-16H2,1H3

InChI Key

ZQDXUEHIPIDKFB-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.